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Compound of Interest

2-methyl-1,3-Dioxane-2-
Compound Name:
ethanamine

Cat. No.: B118654

Disclaimer: Experimental spectroscopic data for 2-methyl-1,3-dioxane-2-ethanamine (CAS:
218602-40-5) is not readily available in public databases. The data presented in this guide is
predicted based on established spectroscopic principles and computational models. This
document serves as a theoretical guide for researchers, scientists, and drug development
professionals.

Introduction

2-methyl-1,3-dioxane-2-ethanamine is a heterocyclic compound with potential applications in
medicinal chemistry and materials science. Its structure, featuring a dioxane ring and an
ethanamine side chain, suggests a range of chemical properties that can be elucidated through
spectroscopic techniques. This guide provides a summary of predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-methyl-1,3-dioxane-2-
ethanamine.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs3)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
-O-CHz3- (axial and
~3.8-4.0 4H _
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~2.8 2H -CHz2-NH:
~1.8 2H -C-CH2-CHa-
~15-1.7 2H -CHa- (ring)
~1.3 3H -C-CHs
~1.2 (broad) 2H -NH:z

Chemical Shift (ppm)

13

Assighment

~98 Quaternary Carbon (O-C-0O)
~65 -O-CH2-

~45 -CHz2-NH:z

~35 -C-CH2-CH2-

~25 -CH2- (ring)

~22 -C-CHs

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm~2)

Intensity

Assignment

3300 - 3400 Medium, Broad N-H stretch (amine)

2850 - 2960 Strong C-H stretch (alkane)

1590 - 1650 Medium N-H bend (amine)

1050 - 1150 Strong C-O stretch (ether)
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Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Relative Abundance Assignment
145 Low [M]* (Molecular lon)
130 Medium [M-CHs]*
100 High [M-CH2CH2NH2]*
86 Medium [M-C3H70O]*
44 Very High [CH2CH2NH2]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel
liquid amine compound like 2-methyl-1,3-dioxane-2-ethanamine.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

NMR Spectrometer (e.g., 500 MHz)

NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCIs)

2-methyl-1,3-dioxane-2-ethanamine sample

Pipettes

Procedure:

o Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCIs in a clean, dry vial.

¢ Transfer the solution to an NMR tube.
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e Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
e Acquire a *H NMR spectrum using standard acquisition parameters.

e Acquire a 3C NMR spectrum. Due to the lower natural abundance of 13C, a longer
acquisition time may be necessary.

e Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts (typically to the residual solvent peak).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

Fourier-Transform Infrared (FTIR) Spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

2-methyl-1,3-dioxane-2-ethanamine sample

Solvent for cleaning (e.g., acetone, isopropanol)

Procedure (Neat Liquid Sample on Salt Plates):

e Ensure the salt plates are clean and dry.

o Place a small drop of the liquid sample onto the center of one salt plate.

o Carefully place the second salt plate on top, spreading the liquid into a thin film.
e Place the sandwiched plates into the spectrometer's sample holder.

e Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise
ratio.

o Clean the salt plates thoroughly with a suitable solvent after the measurement.
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Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

Mass Spectrometer with an appropriate ionization source (e.g., Electron lonization - EI)

Gas Chromatograph (GC) for sample introduction (if applicable)

2-methyl-1,3-dioxane-2-ethanamine sample

Solvent for sample dilution (e.g., methanol, dichloromethane)

Procedure (GC-MS with EI):

Prepare a dilute solution of the sample in a volatile solvent.
e Inject a small volume of the solution into the GC inlet.
o The sample is vaporized and separated on the GC column.

e As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

» Inthe EI source, the molecule is bombarded with high-energy electrons, causing ionization
and fragmentation.

e The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio
(m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the predicted spectral features and the molecular structure.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
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Correlation of Predicted Spectra to Molecular Structure
Molecular Structure of 2-methyl-1,3-dioxane-2-ethanamine
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Caption: Logical relationship between the molecular structure and predicted spectral features.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-methyl-1,3-dioxane-2-
ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118654#2-methyl-1-3-dioxane-2-ethanamine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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